molecular formula C12H16O B8587632 4-Methyl-3-phenylpentanal

4-Methyl-3-phenylpentanal

Cat. No. B8587632
M. Wt: 176.25 g/mol
InChI Key: ORDFAEVHPVWWEE-UHFFFAOYSA-N
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Patent
US06906072B1

Procedure details

Under a nitrogen atmosphere, N-methyl-N-methoxy-4-methyl-3-phenyl-pentaneamide (215 mg) was dissolved in tetrahydrofuran (9.1 mL) at −78° C., and a diisobutylaluminum hydride/toluene solution (1.5 M, 1.2 mL) was added. After one hour, methanol (3 mL) was added to the reaction system, the temperature of the mixture was returned to room temperature after termination of foaming, and the mixture was continuously stirred. The organic layer was separated by adding diethyl ether, water and a 1N aqueous hydrochloric acid thereto. The resulting organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. After filtering off the drying agent, the mixture was evaporated, to give the title compound as a colorless oil (200 mg). The resulting compound was used for the next reaction without purification.
Name
N-methyl-N-methoxy-4-methyl-3-phenyl-pentaneamide
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(OC)[C:3](=[O:15])[CH2:4][CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH:6]([CH3:8])[CH3:7].[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.CO>O1CCCC1>[CH3:7][CH:6]([CH3:8])[CH:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:4][CH:3]=[O:15] |f:1.2.3|

Inputs

Step One
Name
N-methyl-N-methoxy-4-methyl-3-phenyl-pentaneamide
Quantity
215 mg
Type
reactant
Smiles
CN(C(CC(C(C)C)C1=CC=CC=C1)=O)OC
Name
Quantity
9.1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diisobutylaluminum hydride toluene
Quantity
1.2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was continuously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
ADDITION
Type
ADDITION
Details
by adding diethyl ether, water
WASH
Type
WASH
Details
The resulting organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering off the drying agent
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(CC=O)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 124.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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